N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a methylpiperazine moiety, and a methylbenzamide core. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.
Amidation: The acyl chloride is then reacted with 4-methylpiperazine to form the intermediate amide.
Final Coupling: The intermediate amide is then coupled with 2-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety.
Naftopidil: A drug used to treat benign prostatic hyperplasia, featuring a similar arylpiperazine structure.
Urapidil: An antihypertensive agent with a comparable piperazine-based structure.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide stands out due to its unique combination of functional groups, which allows for diverse interactions with biological targets. Its methoxyphenyl and methylpiperazine moieties contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-6-4-5-7-20(17)22(26)23-16-21(25-14-12-24(2)13-15-25)18-8-10-19(27-3)11-9-18/h4-11,21H,12-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTPDBMUDTXYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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